Ab-fubica

Cannabinoid Receptor EC50 Potency Comparison

Procure AB-FUBICA analytical standard for exact LC-MS/MS biomarker validation. Substituting AB-FUBINACA or ADB-FUBICA risks false negatives due to distinct metabolite profiles. Ensure forensic integrity with this specific indole-based SCRA reference material.

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
CAS No. 1801338-22-6
Cat. No. B593438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAb-fubica
CAS1801338-22-6
SynonymsN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide
Molecular FormulaC21H22FN3O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1
InChIKeyKTVPQJSKKGZIEA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-FUBICA (CAS 1801338-22-6): An Indole-Based Synthetic Cannabinoid Reference Standard for Forensic and Metabolism Research


AB-FUBICA (CAS 1801338-22-6), chemically designated as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide, is an indole-based synthetic cannabinoid (CB) [1]. It functions as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), activating G-protein coupled inwardly rectifying potassium (GIRK) channels . This compound is primarily utilized as an analytical reference material for forensic toxicology and metabolism studies, rather than as a pharmacological tool for therapeutic discovery . Its structural features, including the (S)-valinamide moiety and the 4-fluorobenzyl (FUB) tail group, place it within a specific subclass of synthetic cannabinoid receptor agonists (SCRAs) that have been identified in illicit drug markets globally [2].

Why AB-FUBICA Cannot Be Substituted with Other Valinamide Synthetic Cannabinoids in Analytical Protocols


Direct substitution of AB-FUBICA with structurally similar synthetic cannabinoids like AB-FUBINACA, ADB-FUBICA, or AB-BICA in analytical workflows is scientifically invalid. Despite sharing core structural motifs—such as the indole/indazole scaffold, valinamide or tert-leucinamide linker, and the 4-fluorobenzyl tail—these analogs exhibit distinct metabolic pathways, chromatographic retention times, and mass spectrometric fragmentation patterns [1]. A study comparing AB-FUBICA, ADB-FUBICA, AB-BICA, and ADB-BICA using human liver microsomes (HLM) demonstrated that, while all four compounds undergo predominant N-dealkylation and hydroxylation on the 1-amino-alkyl moiety, the specific metabolite profiles are unique to each parent drug [2]. Using a metabolite or reference standard for AB-FUBINACA to quantify AB-FUBICA intake would lead to false negatives or inaccurate quantitation, as the diagnostic ion transitions and retention times are compound-specific [3]. Therefore, procurement of the exact AB-FUBICA analytical standard is non-negotiable for accurate forensic identification and biomonitoring .

Quantitative Evidence for AB-FUBICA Differentiation in Synthetic Cannabinoid Research and Forensic Analysis


AB-FUBICA Exhibits ~8-fold Lower CB1 Potency than ADB-FUBICA: A Key Distinction for In Vitro Calibration

AB-FUBICA activates the human CB1 receptor with an EC50 of 21 nM, while its close structural analog ADB-FUBICA exhibits a significantly higher potency with an EC50 of 2.6 nM at the same receptor . This ~8-fold difference in functional potency is critical for researchers performing in vitro experiments, as it dictates the concentration range required to achieve equivalent receptor activation [1].

Cannabinoid Receptor EC50 Potency Comparison In Vitro Pharmacology

AB-FUBICA Demonstrates ~5-fold Lower CB2 Potency than ADB-FUBICA, Indicating Differential Receptor Subtype Profile

At the human CB2 receptor, AB-FUBICA shows an EC50 of 15 nM, compared to ADB-FUBICA's EC50 of 3.0 nM [1]. This ~5-fold difference in potency contributes to a distinct pharmacological profile between the two compounds. While both are potent agonists, the relative difference in potency at CB1 versus CB2 may have implications for downstream signaling bias or in vivo effects, though this remains to be fully elucidated [2].

CB2 Receptor EC50 Receptor Subtype Selectivity In Vitro Pharmacology

AB-FUBICA Metabolite Profile is Distinguishable from ADB-FUBICA and AB-BICA in Human Liver Microsome Assays

In a head-to-head in vitro metabolism study using human liver microsomes (HLM), AB-FUBICA, ADB-FUBICA, AB-BICA, and ADB-BICA all underwent predominant metabolism via N-dealkylation and hydroxylation on the 1-amino-alkyl moiety [1]. However, the specific mass-to-charge ratios (m/z), chromatographic retention times, and relative abundances of these metabolites were distinct for each parent compound [2]. The study identified unique metabolic fingerprints, enabling the recommendation of compound-specific analytical markers for biomonitoring. For AB-FUBICA, the N-dealkylation and hydroxylation metabolites were identified as suitable and appropriate markers, which differ from the optimal markers for its analogs [3].

Drug Metabolism HLM LC-HR-MS/MS Forensic Toxicology Biomarker

AB-FUBICA Lacks the Potent CB1 Binding Affinity of AB-FUBINACA, Positioning it as a Lower-Affinity Reference Tool

While not a direct functional comparison within the same assay, class-level inference suggests that AB-FUBICA (EC50 = 21 nM at CB1) is significantly less potent than the related indazole compound AB-FUBINACA, which has a reported CB1 binding affinity (Ki) of 0.9 nM and an EC50 of 23.2 nM in a GTPγS assay [1]. This indicates that AB-FUBICA represents a distinct point on the SCRA potency spectrum. Its lower affinity and potency make it a useful reference compound for calibrating assays designed to detect a wider range of SCRAs, including those with moderate activity, rather than just ultra-potent compounds like AB-FUBINACA or ADB-FUBINACA .

Binding Affinity Ki CB1 Receptor Receptor Binding SCRA

Optimal Use Cases for AB-FUBICA Based on Verified Analytical and Metabolic Differentiation


Forensic Confirmation of AB-FUBICA Intake Using Validated LC-MS/MS Biomarkers

Forensic toxicology laboratories require the exact AB-FUBICA reference standard to develop and validate LC-MS/MS methods for confirming AB-FUBICA ingestion in biological specimens [1]. As established, its unique metabolic profile—specifically the N-dealkylation and hydroxylation metabolites on the 1-amino-alkyl moiety—are the recommended analytical markers . Use of this standard ensures that the monitored multiple reaction monitoring (MRM) transitions are specific to AB-FUBICA and will not cross-react with metabolites of the more potent analogs ADB-FUBICA or AB-FUBINACA, preventing false-positive identifications and ensuring the forensic integrity of the result .

Calibration of Immunoassays for Synthetic Cannabinoid Screening

For laboratories developing or evaluating commercial immunoassay screening kits for synthetic cannabinoids, AB-FUBICA serves as a critical cross-reactivity calibrator [1]. Given its moderate CB1 potency (EC50 = 21 nM), it is distinct from the ultra-potent indazole compounds (e.g., ADB-FUBINACA, Ki = 0.36 nM) that often dominate assay design . Including AB-FUBICA in a cross-reactivity panel helps define the lower limit of an assay's detection capability for the valinamide-indole subclass of SCRAs, providing a more comprehensive understanding of the assay's true screening scope and preventing missed detections due to narrow antibody specificity .

In Vitro Metabolism Studies Using Human Liver Microsomes (HLM) as a Model System

The established HLM study provides a validated protocol for generating phase I metabolites of AB-FUBICA [1]. Researchers investigating the comparative metabolism of SCRAs can use the AB-FUBICA standard as a parent compound to monitor its depletion and the formation of its specific N-dealkylation and hydroxylation products over time . This allows for a direct, quantitative comparison with other compounds in the same study (e.g., ADB-FUBICA, AB-BICA) to elucidate structure-metabolism relationships (SMR) within the indole/indazole SCRA family. Such studies are essential for predicting human metabolic pathways and identifying new urinary biomarkers for emerging drugs of abuse .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ab-fubica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.